
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea: is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
Bromination of 8-methylisoquinoline: The starting material, 8-methylisoquinoline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the isoquinoline ring.
Formation of 5-bromo-8-methylisoquinoline: The brominated product is then isolated and purified.
Urea Formation: The 5-bromo-8-methylisoquinoline is reacted with ethyl isocyanate in the presence of a suitable base, such as triethylamine, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The urea group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Amines.
科学的研究の応用
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Chemical Biology: It can be used to study the biological activity of isoquinoline derivatives and their interactions with biological targets.
Pharmaceutical Research: It can be used in the development of new drugs and in the study of drug-receptor interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine atom and the ethylurea group can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Similar structure but lacks the methyl group at the 8-position.
1-(5-Chloro-8-methylisoquinolin-3-yl)-3-ethylurea: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group in the urea moiety.
Uniqueness
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea is unique due to the specific combination of the bromine atom, the methyl group at the 8-position, and the ethylurea group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C13H14BrN3O |
|---|---|
分子量 |
308.17 g/mol |
IUPAC名 |
1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C13H14BrN3O/c1-3-15-13(18)17-12-6-9-10(7-16-12)8(2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H2,15,16,17,18) |
InChIキー |
CONCMUOJUAUWMN-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
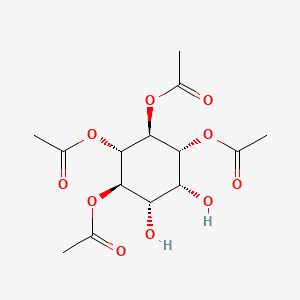
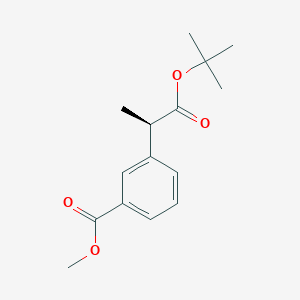

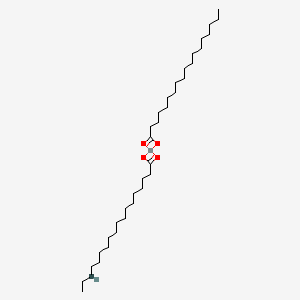
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)
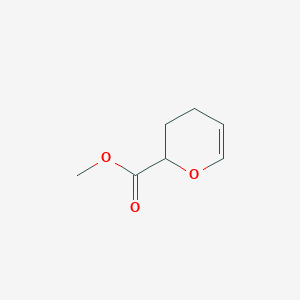
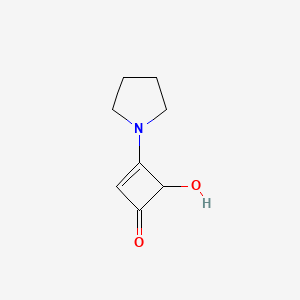
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
